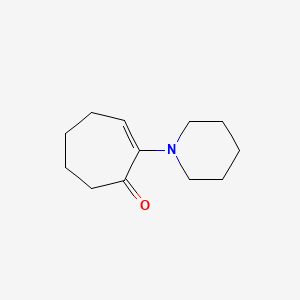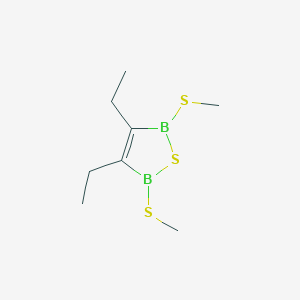
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole is a complex organosulfur compound that features a unique thiadiborole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(methylsulfanyl)pyrazine: This compound shares the methylsulfanyl groups but has a different core structure.
3,4-diethyl-2,5-dimethylhexane: Although structurally different, it shares the diethyl groups with 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole.
Uniqueness
This compound is unique due to its thiadiborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63263-80-9 |
|---|---|
Molekularformel |
C8H16B2S3 |
Molekulargewicht |
230.0 g/mol |
IUPAC-Name |
3,4-diethyl-2,5-bis(methylsulfanyl)-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S3/c1-5-7-8(6-2)10(12-4)13-9(7)11-3/h5-6H2,1-4H3 |
InChI-Schlüssel |
ASTSTQZUSKLHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(=C(B(S1)SC)CC)CC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


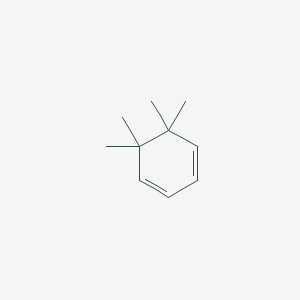
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
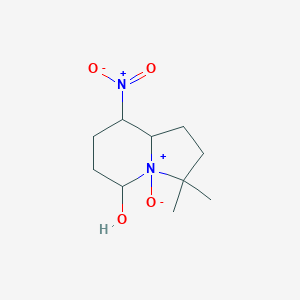
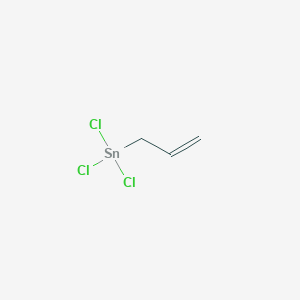
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
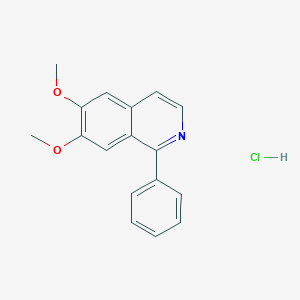
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
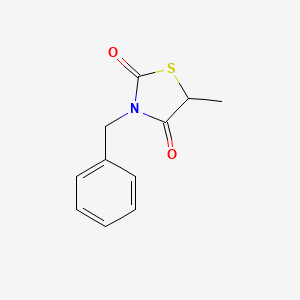
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
